1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile
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Overview
Description
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C7H9NOS. It is characterized by a unique spirocyclic structure that includes both oxygen and sulfur atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable nitrile precursor with a sulfur-containing reagent. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves scalable processes that can be optimized for yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile has a range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile exerts its effects is not fully understood. its interactions with molecular targets likely involve the spirocyclic structure, which can influence binding affinity and specificity. The pathways involved may include interactions with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: This compound shares a similar spirocyclic structure but includes a nitrogen atom instead of sulfur.
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Another related compound with a similar ring system but different functional groups.
Uniqueness: 1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-oxa-6-thiaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C7H9NOS/c8-5-6-7(9-6)1-3-10-4-2-7/h6H,1-4H2 |
InChI Key |
KKJPHFJDYPNALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(O2)C#N |
Origin of Product |
United States |
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